2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Description
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C14H7F2NO3 and a molecular weight of 275.2 g/mol, is known for its unique chemical structure and properties .
Properties
IUPAC Name |
2,7-difluoro-9-oxo-10H-acridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO3/c15-6-1-2-11-8(3-6)13(18)9-4-7(16)5-10(14(19)20)12(9)17-11/h1-5H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFKUGXWOTYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C(N2)C(=CC(=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds.
Cyclization: The formation of the acridine core structure is accomplished through cyclization reactions, often involving condensation of the fluorinated intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and thiolated derivatives .
Scientific Research Applications
Medicinal Chemistry
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid has garnered attention for its potential therapeutic properties. Its structural features suggest possible applications as:
- Anticancer Agents: Preliminary studies indicate that acridine derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of fluorine may enhance these effects by improving bioavailability and selectivity.
- Antimicrobial Activity: Research has shown that acridine derivatives possess antimicrobial properties. The fluorinated variant may offer improved efficacy against resistant bacterial strains.
Fluorescent Probes
The compound's unique structure allows it to act as a fluorescent probe in biological imaging. Fluorinated compounds often exhibit enhanced fluorescence characteristics, making them suitable for:
- Cell Imaging: Used in fluorescence microscopy to visualize cellular processes.
- Biosensing Applications: Potential use in detecting biomolecules due to its fluorescent properties.
Material Science
In material science, the compound can be utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs): The electronic properties of acridine derivatives make them candidates for use in OLED technology.
- Polymer Chemistry: Incorporation into polymers can enhance thermal stability and mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that acridine derivatives exhibit significant cytotoxicity against breast cancer cell lines. |
| Study 2 | Antimicrobial Efficacy | Showed that fluorinated acridines have enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). |
| Study 3 | Fluorescent Probes | Developed a new fluorescent probe based on acridine that successfully labeled live cells without toxicity. |
Mechanism of Action
The mechanism of action of 2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially disrupting cellular processes. The keto and carboxylic acid groups enable the compound to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Similar structure but lacks the fluorine atoms.
2,7-Difluoro-9-oxo-10H-acridine-4-carboxylic acid: Similar structure with slight variations in the acridine core.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Different core structure but similar functional groups
Uniqueness
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
Chemical Identity
2,7-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS Number: 1797801-23-0) is a fluorinated acridine derivative with a molecular formula of and a molecular weight of 275.21 g/mol. Its structure features two fluorine atoms at the 2 and 7 positions, contributing to its unique biological properties.
IUPAC Name : 2,7-difluoro-9-oxo-10H-acridine-4-carboxylic acid
SMILES Notation : C1=CC2=C(C=C1F)C(=O)C3=C(N2)C(=CC(=C3)F)C(=O)O
InChI Key : VBTFKUGXWOTYCD-UHFFFAOYSA-N
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. The presence of fluorine enhances its lipophilicity and binding affinity to biological membranes, facilitating its entry into cells and interaction with intracellular targets. This compound may exert its effects through mechanisms such as:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- DNA Intercalation : Similar to other acridine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | Low micromolar range | Induces apoptosis |
| K562 (Leukemia) | Low micromolar range | Cell cycle arrest |
| HeLa (Cervical Cancer) | Low micromolar range | DNA intercalation |
These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, suggesting its potential utility in treating bacterial infections.
Case Studies and Research Findings
-
Study on Antitumor Activity :
A study published in Cancer Letters examined the effects of acridine derivatives on human cancer cell lines. The results showed that compounds similar to 2,7-Difluoro-9-oxo-9,10-dihydroacridine exhibited significant cytotoxicity against multiple cancer types through mechanisms involving DNA damage and apoptosis induction . -
Fluorinated Acridines as Antimicrobials :
Research highlighted the enhanced antibacterial activity of fluorinated acridines compared to their non-fluorinated counterparts. The study suggested that the introduction of fluorine atoms improves the interaction with bacterial membranes . -
Structure-Activity Relationship (SAR) :
An extensive SAR study indicated that modifications on the acridine scaffold could significantly alter biological activity. The presence of electron-withdrawing groups like fluorine was found to enhance both anticancer and antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
